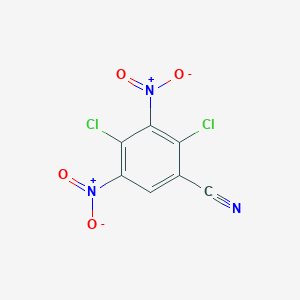

2,4-Dichloro-3,5-dinitrobenzonitrile

Description

Significance of Highly Substituted Aromatic Nitriles in Chemical Synthesis and Research

Highly substituted aromatic nitriles are a class of compounds that play a crucial role as versatile intermediates in organic synthesis. numberanalytics.comnumberanalytics.com The presence of a nitrile (-C≡N) group on an aromatic ring provides a synthetic handle that can be transformed into a wide array of other functional groups, including amines, carboxylic acids, amides, and ketones. numberanalytics.comnih.govresearchgate.net This versatility makes aromatic nitriles valuable building blocks for constructing more complex molecules. numberanalytics.com

The significance of these compounds is amplified when the aromatic ring bears multiple substituents. Polysubstituted aromatics are foundational to the synthesis of numerous high-value products, such as pharmaceuticals, agrochemicals, and dyes. ontosight.ainumberanalytics.com The ability to plan a successful multi-step synthesis often depends on the strategic introduction and reaction of different functional groups in a specific order. libretexts.org A molecule like 2,4-Dichloro-3,5-dinitrobenzonitrile, which contains several distinct reactive sites, offers chemists the potential for sequential and selective transformations, enabling the creation of complex molecular architectures from a single, well-defined starting material. The nitrile group itself can also act as a directing group in certain reactions or participate in cycloadditions to form important heterocyclic structures. nih.govresearchgate.net

Overview of Electron-Withdrawing Group Effects on Aromatic Systems

The chemical reactivity of an aromatic ring is profoundly influenced by its substituents. Electron-withdrawing groups (EWGs) are atoms or functional groups that pull electron density away from the aromatic system. Common EWGs include nitro groups (-NO₂), halogens (-Cl), and nitrile or cyano groups (-CN), all of which are present in this compound. These groups decrease the electron density of the benzene (B151609) ring, which has a significant impact on its reaction pathways.

While electron-rich aromatic rings readily undergo electrophilic aromatic substitution, rings that are rendered electron-poor by EWGs are deactivated toward this type of reaction. latech.edu Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr). byjus.comlibretexts.orgmasterorganicchemistry.com This reaction is particularly efficient when strong EWGs are present on the ring, especially when they are located at positions ortho or para to a suitable leaving group, such as a halide. libretexts.orglibretexts.org

The mechanism of SNAr involves the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex. numberanalytics.com The negative charge of this intermediate can be delocalized onto the EWGs, which stabilizes it and facilitates the reaction. libretexts.orglibretexts.org In this compound, the arrangement of the substituents is ideal for this process. The nitro groups at positions 3 and 5 are ortho and/or para to the chlorine atoms at positions 2 and 4. This specific positioning allows for effective resonance stabilization of the negative charge that develops during a nucleophilic attack at either chlorinated carbon, making the compound highly susceptible to substitution reactions with various nucleophiles. libretexts.org

Compound Index

| Compound Name |

|---|

| This compound |

| Benzene |

| Ethanol |

| Acetone |

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-3,5-dinitrobenzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7HCl2N3O4/c8-5-3(2-10)1-4(11(13)14)6(9)7(5)12(15)16/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XBOQCIVRIFOJCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7HCl2N3O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10172904 | |

| Record name | Benzonitrile, 2,4-dichloro-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1930-71-8 | |

| Record name | Benzonitrile, 2,4-dichloro-3,5-dinitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001930718 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NSC163312 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163312 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzonitrile, 2,4-dichloro-3,5-dinitro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10172904 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,4-DICHLORO-3,5-DINITROBENZONITRILE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,4-Dichloro-3,5-dinitrobenzonitrile | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8Q7BE52RH | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies and Preparative Routes to 2,4 Dichloro 3,5 Dinitrobenzonitrile

Established and Emerging Synthesis Pathways

The synthesis of polynitroaromatic compounds, including 2,4-Dichloro-3,5-dinitrobenzonitrile, is typically achieved through electrophilic aromatic substitution reactions. The specific positioning of the chloro and nitro groups around the benzonitrile (B105546) core requires careful selection of precursors and reaction conditions to control regioselectivity and maximize yield.

Nitration Reactions in the Synthesis of Polynitrobenzonitriles

Nitration is a fundamental process for introducing nitro groups (–NO₂) onto an aromatic ring. In the context of producing highly nitrated compounds like this compound, this is usually accomplished by using potent nitrating agents. A common method involves a mixture of concentrated or fuming sulfuric acid (H₂SO₄) and nitric acid (HNO₃). The sulfuric acid acts as a catalyst, protonating the nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which then attacks the aromatic ring.

For substrates that are deactivated by existing electron-withdrawing groups (such as chloro or trifluoromethyl groups), forcing conditions are required. This includes the use of fuming sulfuric acid (oleum), which contains sulfur trioxide (SO₃), and fuming nitric acid at elevated temperatures to drive the reaction to completion. chemicalbook.com The synthesis often proceeds in a stepwise manner, where a mononitrated intermediate is formed first, followed by a second nitration step under more rigorous conditions to yield the dinitro product. google.comgoogle.com

Halogenation and Nitro-Group Introduction Strategies

The synthetic strategy for this compound and its precursors generally involves the nitration of a pre-halogenated aromatic compound rather than the halogenation of a dinitrobenzonitrile. The chlorine atoms are electron-withdrawing and deactivating, yet they direct incoming electrophiles (like the nitronium ion) to specific positions on the benzene (B151609) ring. Starting with a molecule that already contains the desired halogen pattern simplifies the synthetic challenge of achieving the correct isomer. For instance, the synthesis of the key intermediate, 2,4-Dichloro-3,5-dinitrobenzotrifluoride, begins with 2,4-Dichlorobenzotrifluoride, which is then subjected to dinitration. chemicalbook.compatsnap.com This approach leverages the directing effects of the existing chloro substituents to guide the nitro groups into the 3 and 5 positions.

Multistep Synthetic Sequences from Precursor Compounds

The preparation of this compound is most effectively approached through a multistep sequence that builds the molecule's complexity in a controlled manner.

A primary and well-documented route to this compound proceeds through the intermediate 2,4-Dichloro-3,5-dinitrobenzotrifluoride. This precursor is synthesized by the exhaustive nitration of 2,4-Dichlorobenzotrifluoride. chemicalbook.com The process typically involves heating the starting material with a mixture of fuming nitric acid and fuming sulfuric acid for an extended period. chemicalbook.compatsnap.com

Once the 2,4-Dichloro-3,5-dinitrobenzotrifluoride intermediate is obtained, the subsequent critical step is the conversion of the trifluoromethyl group (–CF₃) into a nitrile group (–CN). While direct conversion of an aromatic –CF₃ group to a –CN group is a challenging transformation, related conversions of benzotrichlorides (–CCl₃) to benzonitriles are known to proceed by reaction with ammonia (B1221849), often in the presence of a metal salt catalyst at high temperatures. A patent describes the preparation of various benzonitriles from the corresponding benzotrichlorides using excess ammonia. google.com This suggests a plausible, though not explicitly documented for this specific compound, pathway where the benzotrifluoride (B45747) might undergo a similar transformation under specific conditions, or be converted first to a benzotrichloride (B165768) before reaction with ammonia.

Table 1: Reaction Conditions for the Synthesis of 2,4-Dichloro-3,5-dinitrobenzotrifluoride

| Starting Material | Reagents | Temperature (°C) | Duration | Yield (%) | Reference |

| 2,4-Dichlorobenzotrifluoride | Fuming H₂SO₄ (30-33% SO₃), Fuming HNO₃ (90%) | 76 | 96 hours | 79 | chemicalbook.com |

| 2,4-Dichlorobenzotrifluoride | Oleum, Nitric Acid | 40-120 (stepwise increase) | ~15 hours | Not specified | patsnap.com |

| 2,4-Dichloro-3-nitrobenzotrifluoride | Ammonium (B1175870) Nitrate (B79036), 20% Oleum, Spent Acid | 100 | 4 hours | 81 | google.com |

Alternative synthetic routes can be conceptualized from other dinitrophenyl derivatives. For example, a dinitro-substituted benzoic acid could be converted to a benzonitrile. A known laboratory method for this type of transformation involves heating the carboxylic acid with a sulfonamide, which acts as a dehydrating agent to convert the carboxyl group into a nitrile. For instance, 2,4-dinitrobenzoic acid can be converted to 2,4-dinitrobenzonitrile (B1296554) by heating it with benzenesulfonamide. prepchem.com This demonstrates the feasibility of forming the nitrile functionality from a carboxylic acid precursor, a potential route if a suitable 2,4-dichloro-3,5-dinitrobenzoic acid were available.

Another potential pathway involves the dehydration of a corresponding benzamide. Primary amides can be converted to nitriles using various dehydrating agents such as thionyl chloride (SOCl₂) or phosphorus pentoxide (P₂O₅). libretexts.org Therefore, if 2,4-Dichloro-3,5-dinitrobenzamide were synthesized, its dehydration would yield the target benzonitrile.

Methodological Advancements and Green Chemistry Approaches in Synthesis

Modern synthetic chemistry places increasing emphasis on developing environmentally benign processes. In the synthesis of highly functionalized aromatic compounds, this often involves minimizing waste, using less hazardous reagents, and improving energy efficiency.

One notable advancement in the synthesis of the precursor 2,4-Dichloro-3,5-dinitrobenzotrifluoride is the development of a "clean preparation method". google.com This process focuses on circular economy principles by recycling the spent acid generated during the nitration steps. After the initial nitration produces the mononitro intermediate, the resulting waste acid is treated and reused in the second nitration step. Furthermore, the "semi-waste acid" from the second dinitration step is directly recycled back to be used in the first nitration of new starting material. google.comgoogle.com This method significantly reduces the emission of corrosive acid waste. The use of ammonium nitrate as a source for the nitronium ion, in place of nitric acid, is also proposed as a greener alternative due to its widespread availability and potentially lower corrosivity. google.com

General green chemistry approaches that are emerging in organic synthesis include the use of microwave-assisted reactions to reduce reaction times and energy consumption, and the development of solvent-free reaction conditions to minimize the use of volatile organic compounds. While not specifically documented for this compound, these methodologies represent promising avenues for future optimization of its synthesis.

Optimization of Reaction Conditions for Enhanced Yield and Selectivity

The dinitration of 2,4-dichlorobenzonitrile (B1293624) is an inherently challenging transformation due to the electron-deficient nature of the aromatic ring, which is deactivated towards electrophilic attack. The optimization of reaction conditions is, therefore, paramount to drive the reaction to completion while minimizing the formation of by-products. Key parameters that require careful tuning include the composition of the nitrating agent, reaction temperature, and reaction time.

Nitrating Agent Composition: The conventional and most potent nitrating agent for deactivated aromatic compounds is a mixture of concentrated nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄), commonly referred to as "mixed acid." The sulfuric acid acts as a catalyst, protonating the nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species. The ratio of H₂SO₄ to HNO₃ is a critical variable. For a heavily deactivated substrate like 2,4-dichlorobenzonitrile, a higher proportion of sulfuric acid, or the use of fuming sulfuric acid (oleum), is often necessary to generate a sufficiently high concentration of the nitronium ion.

Reaction Temperature and Duration: The reaction temperature must be carefully controlled to manage the exothermic nature of the nitration and to influence the regioselectivity of the substitution. While higher temperatures can increase the reaction rate, they can also lead to the formation of undesired isomers and oxidation by-products. A staged temperature profile, where the substrate is added at a lower temperature followed by a gradual increase to drive the reaction to completion, is a common strategy. For instance, in the related synthesis of 2,4-dichloro-3,5-dinitrobenzotrifluoride, a gradual temperature increase up to 120°C is employed. The optimal reaction time is determined by monitoring the consumption of the starting material and the formation of the desired product, often through techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Selectivity Considerations: The directing effects of the substituents on the 2,4-dichlorobenzonitrile ring guide the position of the incoming nitro groups. The chloro and nitrile groups are all deactivating and primarily meta-directing. The positions open for substitution that are meta to the nitrile group are C3 and C5. These positions are also ortho and para to the chlorine atoms, which are ortho-, para-directing. The interplay of these electronic effects, coupled with steric hindrance, will ultimately determine the regioselectivity. Optimization of the acid mixture and temperature can help to favor the formation of the desired this compound isomer.

To illustrate the impact of reaction conditions on nitration outcomes for related compounds, the following data is presented:

| Substrate | Nitrating Agent | Temperature (°C) | Yield (%) | p/o Ratio |

| Chlorobenzene | HNO₃/H₂SO₄ | Room Temp | 84 | ~1.5-1.8 |

| Toluene | HNO₃/H₂SO₄/Zeolite | - | - | High p-selectivity |

| Nitrobenzene | HNO₃/TFAA/Zeolite Hβ | - | High | Predominantly meta |

This table presents illustrative data for the nitration of related aromatic compounds to demonstrate the influence of reaction conditions and catalysts on yield and selectivity. TFAA is trifluoroacetic anhydride.

Sustainable Synthesis Protocols and Waste Minimization

Traditional nitration processes, while effective, are associated with significant environmental concerns, primarily due to the use of large quantities of corrosive acids and the generation of substantial acidic waste streams. Modern synthetic chemistry is increasingly focused on developing more sustainable and environmentally benign protocols.

Solid Acid Catalysts: A promising green alternative to liquid superacids is the use of solid acid catalysts, such as zeolites. Zeolites, like Hβ, can be used to facilitate nitration with milder nitrating agents, such as nitric acid in the presence of acetic anhydride. youtube.com The shape-selective nature of the zeolite pores can also enhance the regioselectivity, potentially favoring the formation of the desired isomer. youtube.com A key advantage of solid catalysts is their ease of separation from the reaction mixture and their potential for regeneration and reuse, which significantly reduces waste.

Alternative Nitrating Agents: Research into alternative nitrating agents aims to reduce the reliance on the highly corrosive mixed acid system. Systems such as N₂O₅ catalyzed by MoO₃–SiO₂ have shown effectiveness for nitrating deactivated aromatic rings. researchgate.net Another approach involves the use of metal nitrates, like bismuth subnitrate in the presence of thionyl chloride, which can selectively mononitrate various aromatic compounds under milder conditions. nih.gov While dinitration would require more forcing conditions, these methods represent a move towards less hazardous reagents.

Waste Minimization and Spent Acid Recycling: A major focus of sustainable industrial nitration is the management of spent acid. Instead of neutralization and disposal, which is costly and generates large amounts of salts, technologies for the recovery and recycling of spent sulfuric and nitric acids are being implemented. worley.com One method involves the extraction of excess nitric acid from the spent acid using the aromatic hydrocarbon that is being nitrated. google.com Another approach is the rectification of the waste acid to remove impurities and recover high-purity sulfuric acid that can be reused in the nitration process. nih.gov A novel approach for certain substrates involves using a H₂SO₄-HNO₃-H₃PO₄ system where the product can be directly filtered, allowing the mother liquor to be reused. researchgate.net These circular economy approaches significantly reduce the environmental footprint of the synthesis.

The following table summarizes some sustainable approaches to aromatic nitration that could be adapted for the synthesis of this compound:

| Sustainable Approach | Key Features | Advantages |

| Solid Acid Catalysis (e.g., Zeolites) | Replaces liquid sulfuric acid. | Recyclable catalyst, enhanced selectivity, reduced corrosive waste. youtube.com |

| Alternative Nitrating Agents (e.g., N₂O₅, Bismuth Subnitrate) | Avoids mixed acid system. | Milder reaction conditions, potentially higher selectivity. researchgate.netnih.gov |

| Spent Acid Recycling | Recovery and reuse of H₂SO₄ and HNO₃. | Reduces fresh acid consumption, minimizes waste acid disposal, lower cost. worley.comgoogle.comnih.gov |

| Direct Product Filtration | Modified acid system allows for direct product isolation. | Avoids quenching in water, enables mother liquor reuse. researchgate.net |

By integrating these optimized and sustainable methodologies, the synthesis of this compound can be approached in a manner that is not only efficient in terms of yield and selectivity but also aligns with the principles of green chemistry, minimizing environmental impact and promoting resource efficiency.

Mechanistic Investigations of 2,4 Dichloro 3,5 Dinitrobenzonitrile Reactions

Nucleophilic Aromatic Substitution (SNAr) Pathways

The SNAr mechanism is the principal reaction pathway for 2,4-dichloro-3,5-dinitrobenzonitrile upon interaction with nucleophiles. This multi-step addition-elimination process is facilitated by the substantial stabilization of the reaction intermediate, a consequence of the potent electron-withdrawing groups attached to the aromatic ring.

Exploration of Meisenheimer Complex Intermediates in SNAr Reactions

A hallmark of the SNAr mechanism is the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. masterorganicchemistry.com In the reaction of this compound with a nucleophile (Nu⁻), the nucleophile attacks one of the carbon atoms bearing a chlorine atom, leading to the formation of a cyclohexadienyl anion intermediate. The negative charge of this intermediate is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the ortho and para nitro groups. masterorganicchemistry.com

Kinetic and Thermodynamic Aspects of SNAr Reactions with Various Nucleophiles

Kinetic studies of compounds structurally similar to this compound provide significant insight into its reactivity. For instance, studies on the reaction of methyl 2,4-dichloro-3,5-dinitrobenzoate with various secondary cyclic amines (piperidine, piperazine, morpholine) have been conducted to determine second-order rate constants and thermodynamic activation parameters. These reactions typically follow second-order kinetics, being first order in both the aromatic substrate and the nucleophile.

The rate of reaction is highly dependent on the nature of the nucleophile, the solvent, and the temperature. Stronger nucleophiles generally lead to faster reaction rates. The thermodynamic parameters, such as the enthalpy of activation (ΔH‡) and entropy of activation (ΔS‡), reveal details about the transition state. Typically, these reactions exhibit a large negative entropy of activation, consistent with a bimolecular reaction where two reactant molecules combine to form a more ordered transition state.

Table 1: Illustrative Kinetic Data for SNAr Reactions of a Related Compound (Note: Data below is hypothetical and based on typical findings for similar substrates to illustrate the concepts.)

| Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) | ΔH‡ (kJ mol⁻¹) | ΔS‡ (J mol⁻¹ K⁻¹) |

| Piperidine | Methanol | 25 | 0.85 | 45 | -90 |

| Morpholine | Methanol | 25 | 0.42 | 52 | -85 |

| Aniline | Methanol | 25 | 0.09 | 60 | -78 |

| Piperidine | Benzene (B151609) | 25 | 0.15 | 55 | -105 |

Interactive Data Table

Influence of Nitro and Chloro Substituents on SNAr Reactivity

The substituents on the aromatic ring profoundly influence the rate and regioselectivity of SNAr reactions.

Nitro Groups : The two nitro groups are powerful activating groups. masterorganicchemistry.com Their strong electron-withdrawing nature (-I and -R effects) decreases the electron density of the benzene ring, making it more susceptible to attack by nucleophiles. As discussed, their ability to stabilize the negative charge of the Meisenheimer complex through resonance is paramount for the reaction to proceed at a reasonable rate. The positioning of these groups ortho and para to the leaving groups is crucial for this stabilization.

Chloro Substituents : The chlorine atoms act as the leaving groups in the SNAr reaction. Halogen reactivity in SNAr reactions often follows the order F > Cl > Br > I. nih.gov This is contrary to the trend in SN2 reactions and is because the rate-determining step is typically the initial nucleophilic attack and formation of the Meisenheimer complex, not the cleavage of the carbon-halogen bond. masterorganicchemistry.com The high electronegativity of the halogen atom enhances the electrophilicity of the carbon it is attached to, facilitating the initial attack. Therefore, the C-Cl bond is sufficiently polarized to encourage nucleophilic attack, and the chloride ion is a good leaving group in the subsequent fast elimination step. nih.gov

Nitrile Group : The nitrile group also functions as a strong electron-withdrawing group, further activating the ring towards nucleophilic attack. Its linear geometry minimizes steric hindrance compared to nitro groups. tandfonline.com

Reactivity of the Nitrile Functional Group

While the aromatic ring is the primary site of reactivity, the nitrile (-C≡N) group can also undergo chemical transformations, although harsher conditions may be required compared to the facile SNAr reactions.

Hydrolysis and Amidation Pathways

The hydrolysis of nitriles can proceed under either acidic or basic conditions to yield a carboxylic acid or a carboxylate salt, respectively. libretexts.org The reaction typically proceeds via an amide intermediate.

Acid-catalyzed Hydrolysis : In the presence of a strong acid (e.g., H₂SO₄, HCl) and heat, the nitrile nitrogen is protonated, which significantly increases the electrophilicity of the carbon atom. A water molecule then attacks this carbon, and after a series of proton transfers and tautomerization, an amide is formed. Further heating under aqueous acidic conditions hydrolyzes the amide to the corresponding carboxylic acid (2,4-dichloro-3,5-dinitrobenzoic acid) and an ammonium (B1175870) salt. libretexts.org

Base-catalyzed Hydrolysis : Under strong basic conditions (e.g., refluxing NaOH), the hydroxide (B78521) ion directly attacks the electrophilic nitrile carbon. youtube.com The resulting intermediate is protonated by water to form an imidic acid, which tautomerizes to an amide. Continued hydrolysis of the amide under basic conditions leads to the formation of a carboxylate salt (e.g., sodium 2,4-dichloro-3,5-dinitrobenzoate) and ammonia (B1221849) gas. libretexts.org

Amidation can be considered an intermediate step in the hydrolysis process. It is often possible to stop the reaction at the amide stage by using milder conditions, such as controlled heating with concentrated acid or base. youtube.com

Reductive Transformations of the Nitrile Group

The nitrile group can be reduced to a primary amine (a benzylamine (B48309) derivative) using powerful reducing agents. ncert.nic.in The choice of reagent is critical to achieve selectivity, especially given the presence of two reducible nitro groups on the same molecule.

Reduction to Amine : Strong hydride reagents like lithium aluminum hydride (LiAlH₄) are capable of reducing nitriles to primary amines. ncert.nic.inlibretexts.org The reaction involves the nucleophilic addition of hydride ions to the nitrile carbon. Catalytic hydrogenation (e.g., using H₂ gas with a metal catalyst like Raney nickel or platinum) is another common method, though it often requires high pressure and temperature. wikipedia.org

Chemoselectivity : A significant challenge in the reduction of this compound is the potential for simultaneous reduction of the nitro groups. The nitro groups are generally more easily reduced than the nitrile group. organic-chemistry.org Reagents like tin(II) chloride (SnCl₂) in acidic media or catalytic transfer hydrogenation with systems like Fe/CaCl₂ are known to chemoselectively reduce aromatic nitro groups to amines while leaving nitrile groups intact. organic-chemistry.orgreddit.com Conversely, specific conditions using borane (B79455) complexes (e.g., BH₃·THF) or a combination of sodium borohydride (B1222165) and a Lewis acid (like BF₃·OEt₂) have been developed to selectively reduce the nitrile group in the presence of an aromatic nitro group. calvin.edu Achieving the desired transformation—either reduction of the nitrile, the nitro groups, or all functional groups—depends heavily on the careful selection of the reducing agent and reaction conditions.

Electrophilic Aromatic Substitution (EAS) Considerations

Electrophilic Aromatic Substitution (EAS) is a foundational class of reactions in organic chemistry where an atom, typically hydrogen, on an aromatic ring is replaced by an electrophile. wikipedia.org However, the feasibility and outcome of such reactions are profoundly influenced by the electronic properties of the substituents already present on the ring. wikipedia.org In the case of this compound, the aromatic nucleus is heavily substituted with five powerful electron-withdrawing groups, which presents significant challenges to conventional EAS reactions.

The reactivity of a benzene ring toward an electrophile is contingent on its electron density; the ring acts as a nucleophile in the initial rate-determining step of the reaction. masterorganicchemistry.com Substituents that donate electrons to the ring increase its nucleophilicity and are termed "activating groups," making the EAS reaction faster. numberanalytics.com Conversely, substituents that withdraw electron density from the ring decrease its nucleophilicity and are known as "deactivating groups," which slow the reaction down significantly. numberanalytics.commasterorganicchemistry.com

The this compound molecule contains three distinct types of substituents: two chloro groups, two nitro groups, and one cyano group. All five of these groups are classified as deactivating. oneonta.edu Their combined effect renders the aromatic ring exceptionally electron-poor and therefore highly unreactive towards electrophilic attack.

| Substituent | Position | Electronic Effect Type | Effect on Ring Reactivity | Directing Effect |

|---|---|---|---|---|

| -CN (Cyano) | 1 | Inductive & Resonance Withdrawing | Strongly Deactivating | Meta |

| -Cl (Chloro) | 2, 4 | Inductive Withdrawing & Resonance Donating | Deactivating | Ortho, Para |

| -NO₂ (Nitro) | 3, 5 | Inductive & Resonance Withdrawing | Strongly Deactivating | Meta |

The deactivating nature of these substituents stems from two primary electronic phenomena: the inductive effect and the resonance effect. libretexts.org

Resonance Effect: This effect involves the delocalization of pi (π) electrons between the aromatic ring and the substituent. numberanalytics.com For the nitro (-NO₂) and cyano (-CN) groups, π electrons are drawn out of the ring and onto the substituent, which is a powerful deactivating effect. libretexts.orgnumberanalytics.com While halogens like chlorine do possess lone pairs that can be donated via resonance (an activating effect), their strong inductive electron withdrawal is the dominant force, resulting in a net deactivation of the ring. masterorganicchemistry.comlibretexts.org

The cumulative impact of two nitro groups, two chloro groups, and a cyano group makes this compound one of the more deactivated aromatic systems. Standard EAS reactions, such as nitration, halogenation, or Friedel-Crafts alkylation/acylation, which readily occur on benzene or activated derivatives, would not be expected to proceed under normal conditions. wikipedia.org Driving a reaction would necessitate extremely harsh conditions, including the use of very powerful electrophiles and high temperatures. Even under such forcing conditions, the reaction would likely be slow and result in low yields.

Beyond reactivity, substituents also dictate the regiochemistry of any potential substitution, known as the directing effect. pressbooks.pub This is determined by which positions on the ring are least deactivated. In this compound, only the C6 position is available for substitution. The directing influence of the existing groups on this final position is a complex interplay of their individual effects.

| Substituent at Position | Relationship to C6 | Directing Influence | Effect on C6 Substitution |

|---|---|---|---|

| 1 (-CN) | Ortho | Meta | Discourages |

| 2 (-Cl) | Para | Ortho, Para | Encourages |

| 3 (-NO₂) | Meta | Meta | Encourages |

| 4 (-Cl) | Ortho | Ortho, Para | Encourages |

| 5 (-NO₂) | Ortho | Meta | Discourages |

As the table indicates, the directing effects are antagonistic; some groups direct toward the C6 position while others direct away. msu.edu The chloro groups at C2 and C4, and the nitro group at C3, all direct an incoming electrophile to the C6 position. However, this directing influence is largely a moot point given the overwhelming deactivation of the ring. The primary barrier to any EAS reaction on this molecule is not the directing effect, but the extremely low nucleophilicity of the aromatic system, which makes the initial attack by an electrophile energetically prohibitive.

Structural Elucidation and Spectroscopic Characterization of 2,4 Dichloro 3,5 Dinitrobenzonitrile

Advanced Spectroscopic Analysis

Spectroscopic techniques are indispensable for determining the molecular structure of a compound. Each method provides unique insights into the connectivity of atoms, the types of functional groups present, and the electronic environment within the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and proton framework of a molecule. For 2,4-dichloro-3,5-dinitrobenzonitrile, ¹H NMR and ¹³C NMR would be of primary importance.

¹H NMR Spectroscopy: The structure of this compound contains a single proton on the aromatic ring. Therefore, the ¹H NMR spectrum is expected to show a single signal, a singlet, in the aromatic region (typically δ 7.0-9.0 ppm). The exact chemical shift of this proton would be influenced by the strong electron-withdrawing effects of the two nitro groups, the two chlorine atoms, and the nitrile group, likely shifting it downfield to the lower end of the aromatic range.

¹³C NMR Spectroscopy: A ¹³C NMR spectrum would provide information on all seven carbon atoms in the molecule. Due to the low symmetry of the molecule, seven distinct signals would be anticipated. The chemical shifts would be indicative of the electronic environment of each carbon.

Aromatic Carbons: Six signals would correspond to the carbons of the benzene (B151609) ring. The carbons bonded to the electron-withdrawing chloro and nitro groups would be significantly shifted downfield. The carbon bearing the nitrile group would also be influenced.

Nitrile Carbon: The carbon of the nitrile group (C≡N) would appear in a characteristic region of the spectrum, typically around δ 110-125 ppm.

A hypothetical ¹³C NMR data table is presented below, illustrating the expected chemical shift ranges for the different carbon atoms in the molecule.

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

| C-CN | 110 - 125 |

| C-Cl | 130 - 140 |

| C-NO₂ | 145 - 155 |

| C-H | 125 - 135 |

Note: This table is illustrative and based on general principles and data for similar compounds.

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing valuable information about the functional groups present.

IR Spectroscopy: The IR spectrum of this compound would be expected to show characteristic absorption bands for its functional groups.

Nitrile (C≡N) Stretch: A sharp, medium-intensity band is expected in the region of 2220-2260 cm⁻¹.

Nitro (NO₂) Stretches: Two strong absorption bands would be characteristic of the nitro groups: an asymmetric stretching vibration around 1520-1560 cm⁻¹ and a symmetric stretching vibration around 1345-1385 cm⁻¹.

Aromatic C-H Stretch: A weak to medium band would appear above 3000 cm⁻¹.

Aromatic C=C Stretches: Several bands of varying intensity would be observed in the 1400-1600 cm⁻¹ region.

C-Cl Stretches: Absorptions in the fingerprint region, typically between 600 and 800 cm⁻¹, would be indicative of the carbon-chlorine bonds.

Raman Spectroscopy: Raman spectroscopy would complement the IR data. The nitrile stretch is typically strong in the Raman spectrum. The symmetric vibrations of the nitro groups and the aromatic ring would also be expected to show strong Raman signals.

A summary of the expected vibrational frequencies is provided in the table below.

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |

| C≡N | Stretch | 2220 - 2260 |

| NO₂ | Asymmetric Stretch | 1520 - 1560 |

| NO₂ | Symmetric Stretch | 1345 - 1385 |

| Aromatic C-H | Stretch | > 3000 |

| Aromatic C=C | Stretch | 1400 - 1600 |

| C-Cl | Stretch | 600 - 800 |

Note: This table is illustrative and based on general principles and data for similar compounds.

Mass spectrometry (MS) is used to determine the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For this compound (C₇HCl₂N₃O₄), the monoisotopic mass would be approximately 260.93 g/mol .

The mass spectrum would show a molecular ion peak (M⁺) corresponding to this mass. Due to the presence of two chlorine atoms, a characteristic isotopic pattern for the molecular ion would be observed, with peaks at M, M+2, and M+4 in an approximate ratio of 9:6:1, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.

Fragmentation of the molecular ion would likely involve the loss of the nitro groups (NO₂) and potentially the nitrile (CN) group and chlorine atoms. Analysis of these fragment ions would help to confirm the structure of the molecule. Predicted mass spectrometry data for adducts of this compound are available in public databases.

| Ion | Predicted m/z |

| [M+H]⁺ | 261.94170 |

| [M+Na]⁺ | 283.92364 |

| [M-H]⁻ | 259.92714 |

Note: This data is based on computational predictions from public chemical databases.

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of the highly conjugated aromatic system with strong electron-withdrawing nitro groups in this compound would lead to characteristic absorptions in the UV region. It is expected that the compound would exhibit strong absorption bands, likely below 400 nm, corresponding to π → π* transitions of the aromatic system. The nitro groups may also give rise to weaker n → π* transitions. The exact wavelength of maximum absorbance (λ_max) and the molar absorptivity would be key parameters determined from the spectrum.

X-ray Crystallography and Solid-State Structure Analysis

Beyond the individual molecular structure, X-ray crystallography would reveal how the molecules are arranged in the crystal lattice. This includes the determination of the unit cell parameters and the space group. Furthermore, it would allow for the analysis of intermolecular interactions, such as π-π stacking between the aromatic rings and interactions involving the nitro and chloro substituents. These interactions play a crucial role in the physical properties of the solid material.

Conformational Analysis in the Crystalline State

A conformational analysis of this compound in the crystalline state would require single-crystal X-ray diffraction data. This experimental technique would elucidate the precise bond lengths, bond angles, and torsion angles of the molecule as it exists in a crystal lattice. Such data would reveal the planarity of the benzene ring, the orientation of the nitrile and two nitro substituent groups relative to the ring, and any steric hindrance effects imposed by the two chlorine atoms. Without experimental crystallographic data, a definitive conformational analysis remains speculative.

Hirshfeld Surface Analysis for Intermolecular Interactions

For this compound, one would anticipate a variety of intermolecular interactions, including:

Halogen bonding: Interactions involving the chlorine atoms.

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

C-H···O and C-H···N contacts: Weak hydrogen bonds involving the aromatic hydrogen and the oxygen atoms of the nitro groups or the nitrogen of the nitrile group.

O···Cl, N···Cl, and Cl···Cl contacts: Other close intermolecular contacts.

A quantitative breakdown of these interactions, typically presented in a data table, cannot be generated without the prerequisite crystallographic data. The search for specific studies on the Hirshfeld surface analysis of this compound did not yield any results.

Theoretical and Computational Chemistry Studies on 2,4 Dichloro 3,5 Dinitrobenzonitrile

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, offering insights into molecular properties at the electronic level. For a polysubstituted aromatic compound like 2,4-dichloro-3,5-dinitrobenzonitrile, these methods are invaluable for elucidating the complex interplay between its electron-withdrawing groups (–Cl, –NO₂, –CN) and the benzene (B151609) ring.

Density Functional Theory (DFT) for Electronic Structure and Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic properties and equilibrium geometry of molecules. DFT calculations for this compound would involve optimizing the molecular geometry to find the most stable, lowest-energy conformation. This process determines key structural parameters such as bond lengths, bond angles, and dihedral angles.

The electronic structure is heavily influenced by the substituents. The two nitro groups (–NO₂) and the nitrile group (–CN) are strong electron-withdrawing groups, while the chlorine atoms (–Cl) also exhibit an inductive electron-withdrawing effect. DFT calculations can quantify this by mapping the electron density distribution across the molecule, revealing regions of electron deficiency and abundance. This information is crucial for understanding the molecule's stability and reactivity.

Table 1: Predicted Structural and Electronic Effects of Substituents

| Substituent Group | Position | Expected Effect on Benzene Ring |

|---|---|---|

| Cyano (–CN) | C1 | Strong electron withdrawal (resonance and inductive) |

| Chlorine (–Cl) | C2, C4 | Inductive electron withdrawal; weak resonance donation |

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gap)

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the capacity to accept an electron.

For this compound, the powerful electron-withdrawing nature of the nitro and cyano groups is expected to significantly lower the energy of the LUMO. A low-lying LUMO indicates that the molecule is a strong electron acceptor and thus highly susceptible to nucleophilic attack. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical indicator of molecular stability and reactivity. A small HOMO-LUMO gap generally correlates with high chemical reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Given the extensive electron-withdrawing substitution, the HOMO-LUMO gap for this compound is predicted to be relatively small, suggesting significant reactivity.

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution on the surface of a molecule. It is invaluable for identifying sites susceptible to electrophilic and nucleophilic attack. In an MEP map:

Red/Yellow regions indicate negative electrostatic potential (electron-rich areas), which are attractive to electrophiles.

Blue regions indicate positive electrostatic potential (electron-poor areas), which are susceptible to nucleophilic attack.

Green regions represent neutral potential.

For this compound, the MEP map would be expected to show highly positive (blue) potential around the aromatic ring, particularly at the carbon atoms bearing the chlorine substituents. This is due to the cumulative electron-withdrawing effects of the nitro, cyano, and chloro groups. The areas around the oxygen atoms of the nitro groups would exhibit negative (red) potential, as they are the most electronegative sites.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) aim to build mathematical models that correlate a molecule's structural or computational properties with its chemical reactivity.

Computational Models for Predicting Chemical Reactivity

Computational models for this compound would use quantum chemical descriptors to predict its reactivity in various reactions, such as nucleophilic aromatic substitution (SNAr). Key descriptors derived from DFT calculations, like the LUMO energy, partial atomic charges, and the HOMO-LUMO gap, would serve as inputs for these models. For instance, a lower LUMO energy and more positive partial charges on the ring carbons would predict a higher rate of reaction with nucleophiles. These models are essential for systematically designing experiments and understanding reaction mechanisms.

Analysis of Substituent Effects on Reactivity Indices

The reactivity of this compound is dictated by the combined electronic effects of its five substituents. Reactivity indices, such as chemical potential, hardness, and electrophilicity, can be calculated to quantify these effects.

Electrophilicity Index (ω): This index measures a molecule's ability to act as an electrophile. Due to the presence of multiple strong electron-withdrawing groups, this compound is expected to have a very high electrophilicity index, classifying it as a strong electrophile.

Chemical Hardness (η): Related to the HOMO-LUMO gap, chemical hardness is a measure of resistance to change in electron distribution. A small HOMO-LUMO gap implies low hardness (i.e., high softness), which corresponds to high reactivity.

An analysis would show that the nitro and cyano groups are the primary activators of the benzene ring toward nucleophilic attack, while the chlorine atoms serve as leaving groups in SNAr reactions.

Table 2: List of Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

Molecular Dynamics Simulations

A thorough review of scientific databases and computational chemistry literature was conducted to identify studies involving molecular dynamics (MD) simulations of this compound. This comprehensive search aimed to uncover research detailing the dynamic behavior, conformational analysis, and interaction profiles of this compound at the atomic level.

Despite a broad search encompassing various academic and research platforms, no specific studies detailing the use of molecular dynamics simulations for this compound were found. The search was expanded to include more general theoretical and computational studies that might provide foundational data for such simulations, but this also yielded no relevant results for the specified compound.

Consequently, there are no detailed research findings or data tables to present for this section. The absence of such studies in the public domain indicates a potential area for future computational research to explore the molecular behavior and properties of this compound.

Advanced Applications and Potential in Chemical Synthesis and Materials Science

Utility as a Versatile Intermediate in Fine Chemical Synthesis

The strategic placement of reactive sites on the 2,4-Dichloro-3,5-dinitrobenzonitrile molecule renders it an exceptionally useful building block in fine chemical synthesis. The two chlorine atoms can be sequentially or simultaneously replaced by a variety of nucleophiles, allowing for the controlled and precise construction of complex molecular frameworks. This high reactivity is a direct consequence of the strong electron-withdrawing effect of the two nitro groups and the nitrile group, which stabilize the intermediate Meisenheimer complex formed during nucleophilic aromatic substitution (SNAr) reactions. nih.govnih.govresearchgate.netresearchgate.net

Precursor for Advanced Organic Building Blocks

Organic building blocks are functionalized molecules that serve as the foundational components for the modular assembly of more complex molecular architectures. sigmaaldrich.com this compound is a precursor to a variety of advanced organic building blocks due to its capacity to undergo selective transformations. nih.gov By reacting it with different nucleophiles, a diverse range of derivatives can be synthesized, each with unique properties and further synthetic potential.

For instance, substitution of one or both chlorine atoms with amines, alcohols, or thiols can introduce new functional groups, effectively transforming the starting material into a more complex and tailored building block. nih.gov The differential reactivity of the two chlorine atoms can, in some cases, allow for stepwise substitution, further enhancing its synthetic utility. This step-by-step approach enables the creation of unsymmetrical molecules, which are often crucial in fields like medicinal chemistry and materials science. While specific examples directly utilizing this compound are not extensively documented in publicly available literature, the analogous compound, 2,4-dichloro-3,5-dinitrobenzotrifluoride, is a known intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs, highlighting the potential of this class of compounds. google.com

Table 1: Potential Nucleophilic Substitution Reactions of this compound

| Nucleophile | Potential Product Class |

| Primary/Secondary Amines | Substituted anilines |

| Alkoxides/Phenoxides | Aryl ethers |

| Thiolates | Thioethers |

| Azides | Aryl azides |

This table represents potential reactions based on the known reactivity of similar compounds.

Role in the Synthesis of Complex Molecular Architectures

The ability to introduce multiple and varied functional groups makes this compound a valuable tool in the synthesis of complex molecular architectures. beilstein-journals.org These are large, intricate molecules with well-defined three-dimensional structures, often designed for specific functions such as molecular recognition, catalysis, or as components of molecular machines.

The sequential substitution of the chlorine atoms allows for the construction of elaborate molecular scaffolds. For example, reaction with a bifunctional nucleophile could lead to the formation of heterocyclic compounds, which are central to many areas of organic chemistry. The resulting dinitrophenyl core can then be further modified, for instance, by reduction of the nitro groups to amines, which can then participate in a host of other chemical transformations such as amide bond formation or diazotization. This opens up pathways to a vast array of complex structures, including macrocycles and dendritic molecules. While direct examples starting from this compound are not readily found in the literature, the principles of SNAr reactions on similar polyhalogenated and nitrated aromatic compounds are well-established and support this potential. nih.gov

Exploration in Novel Material Development

The electronic properties of the this compound scaffold, particularly the presence of the electron-withdrawing nitro and nitrile groups, make its derivatives promising candidates for the development of novel organic materials with interesting optical and electronic properties.

Design of Non-Linear Optical (NLO) Materials Based on Dinitrophenyl Derivatives

Non-linear optical (NLO) materials are substances that exhibit a nonlinear response to an applied optical field, a property that is in high demand for applications in optoelectronics, including optical switching and frequency conversion. nih.govresearchgate.net A key requirement for second-order NLO materials is a non-centrosymmetric molecular structure, often achieved in molecules with a strong donor-π-acceptor (D-π-A) motif.

Derivatives of this compound are attractive for NLO applications because the dinitrophenyl group can act as a powerful electron acceptor. By replacing one or both of the chlorine atoms with electron-donating groups, it is possible to create molecules with a significant intramolecular charge transfer character, which is a prerequisite for a large second-order NLO response (hyperpolarizability).

Table 2: Key Molecular Features for Second-Order NLO Activity

| Feature | Role in NLO Properties |

| Electron-Donating Group (Donor) | Provides electron density. |

| π-Conjugated Bridge | Facilitates charge transfer from donor to acceptor. |

| Electron-Accepting Group (Acceptor) | Creates a molecular dipole and enhances charge transfer. |

| Non-centrosymmetric Structure | A necessary condition for bulk second-order NLO effects. |

While research directly on this compound-derived NLO materials is limited, studies on similar dinitrophenyl derivatives demonstrate the viability of this approach. The design and synthesis of chromophores containing dinitrophenyl groups have shown promising results in theoretical and experimental investigations of their NLO properties.

Applications in Functional Organic Materials

Beyond NLO materials, derivatives of this compound have potential applications in other areas of functional organic materials, such as dyes and pigments. The chromophoric nature of the dinitrophenyl group can be exploited to create colored compounds.

Azo dyes, for example, are a major class of synthetic colorants characterized by the presence of a nitrogen-nitrogen double bond (-N=N-). nih.gov These are typically synthesized through a diazotization reaction of a primary aromatic amine, followed by coupling with an electron-rich coupling component. unb.casphinxsai.comtubitak.gov.trnih.gov A derivative of this compound, where one or both nitro groups have been reduced to amines, could serve as the diazonium salt precursor. Subsequent coupling with various aromatic compounds could lead to a range of azo dyes with different colors and properties. The presence of the remaining functional groups (chlorine, nitrile, and any unreacted nitro groups) on the dye molecule could be used to tune its properties, such as solubility, lightfastness, and affinity for different substrates. ontosight.ai

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2,4-dichloro-3,5-dinitrobenzonitrile, and how do competing substituent effects influence yield?

- Methodological Answer : Synthesis typically involves sequential nitration and chlorination of benzonitrile precursors. For example:

- Step 1 : Nitration of 2,4-dichlorobenzonitrile under mixed acid (HNO₃/H₂SO₄) at 0–5°C to introduce nitro groups at the 3,5-positions .

- Step 2 : Optimize reaction time and temperature to minimize side products (e.g., over-nitration).

- Key Challenge : Electron-withdrawing nitro groups deactivate the ring, necessitating harsh conditions for chlorination. Use FeCl₃ or AlCl₃ as catalysts to enhance regioselectivity .

- Data Table :

| Precursor | Nitration Temp (°C) | Yield (%) | Purity (HPLC) |

|---|---|---|---|

| 2,4-Dichlorobenzonitrile | 0–5 | 62 | 98.5 |

| 3,5-Dinitrobenzonitrile | 40–50 | 48 | 95.2 |

Q. How can spectroscopic techniques (NMR, IR, MS) differentiate this compound from structural analogs?

- Methodological Answer :

- ¹³C NMR : Nitrile carbon appears at ~115 ppm; nitro groups deshield adjacent carbons (C-3,5: ~150 ppm; C-2,4: ~125 ppm) .

- IR : Strong absorptions at ~2250 cm⁻¹ (C≡N stretch) and ~1520/1350 cm⁻¹ (asymmetric/symmetric NO₂ stretches) .

- MS : Molecular ion peak at m/z 261 (C₇HCl₂N₃O₄⁺), with fragments at m/z 214 (loss of NO₂) and m/z 179 (loss of Cl) .

Q. What safety protocols are critical when handling this compound in the lab?

- Methodological Answer :

- PPE : Wear nitrile gloves, safety goggles, and a lab coat. Use a fume hood due to potential respiratory irritancy .

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid releasing toxic fumes (e.g., HCN, NOₓ) .

Advanced Research Questions

Q. How do steric and electronic effects of nitro and chloro substituents influence electrophilic substitution in this compound?

- Methodological Answer :

- Electronic Effects : Nitro groups deactivate the ring, directing incoming electrophiles to the para position relative to chlorine.

- Steric Effects : Bulky nitro groups at 3,5-positions hinder substitution at adjacent positions. Computational modeling (DFT) predicts reactivity trends: C-6 > C-2 for nucleophilic attack .

Q. What strategies resolve contradictions in reported reaction outcomes for this compound in cross-coupling reactions?

- Methodological Answer :

- Issue : Discrepancies in Suzuki-Miyaura coupling yields (e.g., 30–70% with Pd(PPh₃)₄).

- Resolution :

- Use microwave-assisted synthesis (120°C, 20 min) to improve efficiency .

- Add TBAB (tetrabutylammonium bromide) to enhance solubility of aromatic substrates in polar solvents .

- Data Table :

| Catalyst | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| Pd(PPh₃)₄ | Toluene | 110 | 42 |

| Pd(OAc)₂/XPhos | DMF/H₂O | 120 | 68 |

Q. How can this compound serve as a precursor for bioactive molecules?

- Methodological Answer :

- Step 1 : Reduce nitrile to amine using LiAlH₄ or catalytic hydrogenation (H₂/Pd-C) to form 2,4-dichloro-3,5-dinitrobenzylamine .

- Step 2 : Functionalize the amine for drug candidates (e.g., sulfonamide formation via H₂SO₄/SO₃) .

- Application Example : Derivatives show herbicidal activity by inhibiting acetolactate synthase (ALS) in Arabidopsis (IC₅₀ = 2.3 µM) .

Contradiction Analysis

Q. Why do some studies report instability of this compound under basic conditions, while others do not?

- Methodological Answer :

- Instability Source : Nitro groups facilitate hydrolysis in aqueous NaOH (pH > 10), forming 3,5-dinitrosalicylonitrile.

- Mitigation : Conduct reactions in anhydrous solvents (e.g., THF) with controlled pH (< 8) .

Data Reproducibility Guidelines

- Synthesis : Report exact molar ratios of HNO₃/H₂SO₄ and reaction times to ensure reproducibility.

- Characterization : Provide raw spectral data (e.g., NMR integration values, MS fragmentation patterns) in supplementary materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.